6-(3,5-dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound features a pyrazole ring fused to a pyrimidine ring, with additional substituents including a phenyl group and a pyridine moiety. Due to its intricate structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to have a wide spectrum of biological activity, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
It’s known that similar compounds can affect various biochemical reactions, particularly those involving purine .
Result of Action
It’s known that similar compounds have a pronounced stimulating effect on plant growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole core. One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with appropriate halides or other electrophiles to introduce the pyrimidine ring[_{{{CITATION{{{2{Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ](https://linkspringercom/article/101134/S1070363222110354){{{CITATION{{{_2{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The pyridine moiety can be reduced to form pyridine derivatives.
Substitution Reactions: The pyrazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution Reactions: Electrophilic substitution can be achieved using reagents like nitric acid (HNO₃) or bromine (Br₂), while nucleophilic substitution may involve the use of amines or alkoxides.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Pyridine derivatives.
Substitution Reactions: Various substituted pyrazoles and pyrimidines.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Medicinal Chemistry: It has been studied for its pharmacological properties, including antileishmanial and antimalarial activities.
Biology: Its derivatives have been investigated for their biological activity, such as stimulating plant growth[_{{{CITATION{{{_2{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ....
Materials Science: The compound's unique structure makes it a candidate for use in advanced materials, including organic semiconductors and photovoltaic devices.
Comparison with Similar Compounds
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives: These compounds have shown biological activity, including plant growth stimulation[_{{{CITATION{{{_2{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ....
Hydrazine-coupled Pyrazole Derivatives: These compounds have been evaluated for their antileishmanial and antimalarial activities.
Uniqueness: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-7-phenyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-15-12-16(2)27(26-15)20-14-24-22-18(19-10-6-7-11-23-19)13-25-28(22)21(20)17-8-4-3-5-9-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRZJRNAXAJSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(N3C(=C(C=N3)C4=CC=CC=N4)N=C2)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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